N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide
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Overview
Description
- Its molecular structure consists of an oxadiazole ring, a bromophenyl group, and a fluorophenoxybutanamide moiety.
- The compound’s physicochemical properties and spectroanalytical data (NMR, IR, and elemental analysis) confirm its structure .
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide: is a synthetic compound with potential pharmacological activities.
Preparation Methods
Reaction Conditions: Detailed reaction conditions (such as temperature, solvents, and catalysts) remain undisclosed.
Industrial Production: Information on large-scale industrial production methods is scarce.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformations.
Major Products: The products formed from these reactions would vary based on the specific reaction type.
Scientific Research Applications
Chemistry: The compound’s unique structure may inspire further studies in medicinal chemistry, organic synthesis, and heterocyclic chemistry.
Medicine: Preliminary studies suggest antimicrobial and anticancer properties.
Industry: Its industrial applications remain to be explored.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects is not well-documented.
- Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds: While direct comparisons are limited, other oxadiazole derivatives and phenyl-substituted compounds may serve as reference points.
Uniqueness: Highlighting its distinct features would require a comprehensive analysis of related compounds.
Properties
Molecular Formula |
C18H15BrFN3O3 |
---|---|
Molecular Weight |
420.2 g/mol |
IUPAC Name |
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide |
InChI |
InChI=1S/C18H15BrFN3O3/c1-2-15(25-14-9-7-13(20)8-10-14)18(24)21-17-16(22-26-23-17)11-3-5-12(19)6-4-11/h3-10,15H,2H2,1H3,(H,21,23,24) |
InChI Key |
ZMSLRDYARWMIFG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=NON=C1C2=CC=C(C=C2)Br)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
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